molecular formula C13H24N2O2 B2605414 1-(4-{[(oxan-4-yl)amino]methyl}piperidin-1-yl)ethan-1-one CAS No. 2034429-48-4

1-(4-{[(oxan-4-yl)amino]methyl}piperidin-1-yl)ethan-1-one

Cat. No.: B2605414
CAS No.: 2034429-48-4
M. Wt: 240.347
InChI Key: JUZJAOQZFFHGFR-UHFFFAOYSA-N
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Description

1-(4-{[(Oxan-4-yl)amino]methyl}piperidin-1-yl)ethan-1-one is a synthetic organic compound that features a piperidine ring substituted with an oxan-4-yl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[(oxan-4-yl)amino]methyl}piperidin-1-yl)ethan-1-one typically involves the reaction of piperidine derivatives with oxan-4-yl-containing reagents under controlled conditions. One common method involves the use of a piperidine derivative, such as 4-aminomethylpiperidine, which is reacted with an oxan-4-yl-containing reagent in the presence of a suitable catalyst and solvent. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of high-throughput screening and optimization techniques can help identify the most efficient and cost-effective production methods.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[(Oxan-4-yl)amino]methyl}piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-4-yl group or the piperidine ring is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(4-{[(Oxan-4-yl)amino]methyl}piperidin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays to study receptor-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-{[(oxan-4-yl)amino]methyl}piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-4-yl)ethan-1-one: A compound with a similar ethanone moiety but a different heterocyclic ring.

    3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Another compound with an oxan-4-yl group but different overall structure.

Uniqueness

1-(4-{[(Oxan-4-yl)amino]methyl}piperidin-1-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-[4-[(oxan-4-ylamino)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-11(16)15-6-2-12(3-7-15)10-14-13-4-8-17-9-5-13/h12-14H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZJAOQZFFHGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CNC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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